8-Hydroxywarfarin is a major metabolite of the anticoagulant drug warfarin (Coumadin). It is formed via the cytochrome P450 (CYP) mediated oxidation of warfarin, specifically by the CYP2C19 isoform. [, , , ] 8-Hydroxywarfarin is primarily used as a research tool to study the metabolism and disposition of warfarin in humans and other species. It serves as a valuable probe substrate for investigating the activity and specificity of various CYP enzymes, particularly CYP2C19. [, , , , ] Researchers utilize 8-hydroxywarfarin to explore the role of CYP2C19 genetic polymorphisms on warfarin metabolism and to gain a deeper understanding of drug-drug interactions involving warfarin. [, , ]
One method for synthesizing 8-hydroxywarfarin involves utilizing substituted salicylic acids. [] This approach starts with the acetylation of a salicylic acid derivative substituted at the meta position to the carboxyl group. The acetylated product then undergoes a condensation reaction, either with diethyl malonate in the presence of sodium hydroxide or with ethoxymagnesium diethyl malonate using a mixed anhydride method. This condensation yields a 3-carbethoxy-4-hydroxycoumarin derivative substituted at either the 6- or 8-position. Finally, the 3-carbethoxy-4-hydroxycoumarin derivative is reacted with benzalacetone, utilizing a tertiary amine catalyst, to produce the desired substituted warfarin analog, including 8-hydroxywarfarin. []
8-Hydroxywarfarin is a derivative of warfarin featuring a hydroxyl group (-OH) substituted at the 8th position of the coumarin ring. [] This substitution differentiates it from warfarin and other hydroxywarfarin metabolites. Structural analysis, including those utilizing mass spectrometry, is crucial for identifying and differentiating 8-hydroxywarfarin from other warfarin metabolites. []
While 8-hydroxywarfarin itself does not exhibit anticoagulant activity, its formation and subsequent metabolism are important for understanding the overall pharmacokinetics and pharmacodynamics of warfarin. [, ] The CYP2C19-mediated formation of 8-hydroxywarfarin from (R)-warfarin serves as a marker for CYP2C19 activity. [] Inhibition of 8-hydroxywarfarin formation can be indicative of drug-drug interactions affecting CYP2C19 activity, which may have implications for warfarin dose adjustments. []
8-Hydroxywarfarin, similar to other hydroxywarfarin metabolites, demonstrates a reduced binding affinity to human plasma albumin compared to warfarin itself. [] This difference in binding affinity is attributed to the introduction of the polar hydroxyl group, which decreases the hydrophobic binding surface of the molecule. [] This reduced binding affinity likely contributes to the absence of 8-hydroxywarfarin in plasma and its presence in urine. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: